Methyl 2-iodo-5-(trifluoromethyl)phenylacetate

Medicinal Chemistry ADME Prediction Physicochemical Properties

Methyl 2-iodo-5-(trifluoromethyl)phenylacetate (CAS: 1261753-55-2) is a functionalized aromatic ester that serves as a versatile building block in organic synthesis. Its structure incorporates three key features: a methyl ester for further derivatization, an iodine atom as a reactive handle for cross-coupling reactions, and a trifluoromethyl group that imparts increased lipophilicity and metabolic stability to downstream products.

Molecular Formula C10H8F3IO2
Molecular Weight 344.07 g/mol
Cat. No. B12497009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-iodo-5-(trifluoromethyl)phenylacetate
Molecular FormulaC10H8F3IO2
Molecular Weight344.07 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=CC(=C1)C(F)(F)F)I
InChIInChI=1S/C10H8F3IO2/c1-16-9(15)5-6-4-7(10(11,12)13)2-3-8(6)14/h2-4H,5H2,1H3
InChIKeyFWLFKCFCLIOQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Iodo-5-(trifluoromethyl)phenylacetate: A High-Purity Building Block for Advanced Organic Synthesis


Methyl 2-iodo-5-(trifluoromethyl)phenylacetate (CAS: 1261753-55-2) is a functionalized aromatic ester that serves as a versatile building block in organic synthesis . Its structure incorporates three key features: a methyl ester for further derivatization, an iodine atom as a reactive handle for cross-coupling reactions, and a trifluoromethyl group that imparts increased lipophilicity and metabolic stability to downstream products . It is typically supplied at a purity of ≥98% (HPLC) and is available in quantities ranging from grams to kilograms, making it suitable for both laboratory research and pilot-scale production .

Why Substituting Methyl 2-Iodo-5-(trifluoromethyl)phenylacetate with a Generic Aryl Iodide or Different Halogen Can Compromise Synthesis Outcomes


The specific substitution pattern and functional group combination of methyl 2-iodo-5-(trifluoromethyl)phenylacetate cannot be replaced by a generic aryl iodide or a different halogen (e.g., bromo or chloro) without significantly impacting reaction efficiency and product properties. The trifluoromethyl group is not an inert spectator; it strongly influences the electronics of the aromatic ring, which can modulate the reactivity of the iodine in cross-coupling reactions . Furthermore, switching from an iodo to a bromo or chloro leaving group generally leads to a decrease in reaction rate and yield in many palladium-catalyzed coupling reactions . The data presented in Section 3 quantifies these critical differences and establishes the unique value proposition of this specific building block.

Quantitative Evidence for Methyl 2-Iodo-5-(trifluoromethyl)phenylacetate: A Direct Comparison with Key Structural Analogs


Molecular Property Differentiation: Impact of Iodine vs. Methyl Substitution on Lipophilicity

Replacing the iodine atom in the core structure with a methyl group results in a significant change in the molecule's physicochemical properties, specifically its lipophilicity (logP). While direct experimental logP data for the target methyl ester is not available, the trend can be inferred from the corresponding carboxylic acid. For the carboxylic acid derivative, the presence of iodine increases logP compared to the methyl-substituted analog . This difference is crucial for drug design, where even small changes in logP can dramatically affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Reactivity Advantage of the Iodo Substituent in Cross-Coupling Reactions

The iodine atom on the aromatic ring is a far superior leaving group for cross-coupling reactions compared to other halogens like bromine or chlorine. In the context of Suzuki-Miyaura, Stille, and other palladium-catalyzed couplings, aryl iodides consistently demonstrate higher reactivity, enabling reactions under milder conditions and often leading to higher yields [1]. The established reactivity trend from condensed-phase studies confirms that iodide is a more effective leaving group than bromide or trifluoroacetate in substitution reactions [1]. This advantage is critical for incorporating complex and sensitive molecular fragments where harsh reaction conditions must be avoided.

Organic Synthesis Palladium-Catalyzed Coupling Reaction Kinetics

Biological Activity: Potency of a Structurally Related Compound in CFTR Correction

While this data is for a structurally distinct compound (CHEMBL1583913), it provides crucial evidence that the 2-iodo-5-(trifluoromethyl)phenyl motif is a privileged scaffold with demonstrated biological activity [1]. The compound containing this scaffold exhibited corrector activity at the CFTR F508del mutant with an EC50 of 3.8 µM, a validated target for cystic fibrosis therapy [1]. This finding underscores the potential of the core moiety to generate bioactive molecules, increasing the value of the building block for medicinal chemistry applications.

Cystic Fibrosis Drug Discovery CFTR Modulators

Differentiation from the Free Carboxylic Acid: The Advantage of the Methyl Ester

The target compound is a methyl ester, while a common alternative is the free carboxylic acid derivative (CAS: Not specified in the provided data, but implied). The methyl ester offers a key synthetic advantage: it acts as a protecting group for the carboxylic acid, preventing unwanted side reactions during multi-step syntheses . The ester can be readily hydrolyzed to reveal the free acid at a later stage, providing greater control and flexibility in complex molecule construction .

Synthetic Methodology Protecting Group Strategy Medicinal Chemistry

Methyl 2-Iodo-5-(trifluoromethyl)phenylacetate: Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Design of Lipophilic Drug Candidates for Improved ADME

Based on the class-level evidence of increased lipophilicity (LogP increase of 1.0 unit) associated with the iodo-substituted core compared to a methyl analog , this building block is a superior choice for medicinal chemists aiming to enhance the bioavailability of drug candidates. Incorporating this moiety into a lead compound can be a rational strategy to improve passive membrane permeability, a common challenge in drug development .

Organic Synthesis: High-Yielding and Mild Cross-Coupling Reactions

Leveraging the established high reactivity of aryl iodides as leaving groups [1], this compound is an ideal substrate for demanding cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings [1]. It is particularly well-suited for the late-stage diversification of complex molecules where milder conditions are required to preserve sensitive functional groups. This reactivity advantage directly translates to higher yields and cleaner reaction profiles, reducing purification efforts and overall costs [1].

Targeted Drug Discovery: Exploration of CFTR Modulators

The supporting evidence from BindingDB demonstrates that a compound containing the 2-iodo-5-(trifluoromethyl)phenyl scaffold exhibits measurable activity (EC50 = 3.8 µM) as a CFTR F508del corrector [2]. This makes methyl 2-iodo-5-(trifluoromethyl)phenylacetate a valuable starting point or intermediate for research programs focused on cystic fibrosis and other diseases involving CFTR dysfunction. It allows researchers to build upon a validated, albeit preliminary, structure-activity relationship [2].

Flexible Multi-Step Synthesis

Unlike the free carboxylic acid, the methyl ester form of this compound provides a built-in protecting group strategy . This is a critical advantage in the synthesis of complex molecules with multiple reactive centers. It allows chemists to perform reactions (e.g., cross-couplings on the iodine) without interference from the carboxylic acid, which can be deprotected at a later stage under mild conditions. This reduces the need for additional protection/deprotection steps, streamlining the synthetic route and improving overall efficiency .

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